2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol
Overview
Description
Preparation Methods
The synthesis of 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol involves several steps. One common method includes the reaction of 3-bromobenzylamine with 2-hydroxy-3-methoxybenzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol include other substituted phenols and anilines. For example:
2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol: Similar structure but with the bromine atom in the para position.
2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol: Similar structure with a chlorine atom instead of bromine.
2-{[(3-Bromophenyl)amino]methyl}-4-methoxyphenol: Similar structure with the methoxy group in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[(3-bromoanilino)methyl]-6-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQBKDAKMBXNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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